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Compound of Interest

Compound Name: Sulfamide, tetramethyl-

Cat. No.: B1295353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving

"Sulfamide, tetramethyl-" and related sulfamide compounds. Due to a lack of available

experimental kinetic data for "Sulfamide, tetramethyl-", this document focuses on its general

reactivity profile in contrast with the quantitative kinetic data available for the hydrolysis of

alternative sulfamide structures. This guide aims to be a valuable resource for researchers

interested in the reactivity and stability of sulfamides in various chemical environments.

"Sulfamide, tetramethyl-": A Reactivity Overview
"Sulfamide, tetramethyl-" (N,N,N',N'-tetramethylsulfamide) is a symmetrically substituted

sulfamide characterized by its four methyl groups attached to the nitrogen atoms. Literature

suggests that this compound generally exhibits low reactivity towards nucleophiles. The sulfur

atom in the sulfonyl group is electrophilic, but the strong sulfur-nitrogen bonds are not easily

cleaved under standard conditions[1].

While specific kinetic studies detailing the rate constants and activation energies for its

reactions are not readily available in published literature, its reactivity can be enhanced through

electrophilic activation. This process involves reacting the sulfamide with a potent electrophile,

which transforms it into a more reactive intermediate for subsequent synthetic steps[1].

One documented reaction involves the interaction of N,N,N',N'-tetramethylsulfamide with

various substituted N,N-dimethyl anilines in the presence of tert-butyl hydroperoxide (TBHP) as
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an oxidant. In this reaction, the sulfamide acts as a nitrogen source for the formation of new

carbon-nitrogen double bonds, yielding moderate to good amounts of the corresponding

products[1].

Comparative Kinetic Analysis: Hydrolysis of
Alternative Sulfamides
In contrast to the limited kinetic data for "Sulfamide, tetramethyl-", several studies have

investigated the hydrolysis kinetics of other sulfamide derivatives. This section presents a

comparative summary of these findings, providing insights into the factors influencing sulfamide

stability.

The hydrolysis of sulfamides can proceed through different mechanisms, including cleavage of

the S-N, C-N, or C-S bonds, depending on the molecular structure and reaction conditions.

Kinetic Data for Sulfamide Hydrolysis
The following table summarizes representative kinetic data for the hydrolysis of various

sulfamides under different conditions. It is important to note that direct comparison of rates is

challenging due to varying experimental setups.
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Sulfamide
Derivative

Reaction
Conditions

Rate Constant
(k)

Half-life (t½) Reference

N,N'-

Diphenylsulfamid

e

9:1 v/v water-

acetone, HCl,

50°C

Not explicitly

stated

Not explicitly

stated
[2]

N-

Phenylsulfamic

acid

9:1 v/v water-

acetone, HCl,

50°C

~100 times faster

than

diphenylsulfamid

e

Not explicitly

stated
[2]

N-Neopentyl

sulfamate

Water, pH 7,

25°C (estimated)
10⁻¹⁶ s⁻¹ > 1 year [1]

Sulfadiazine

Aqueous

solution, pH 4.0,

25°C

Hydrolysis rate

≤10%
> 1 year [3]

Sulfaguanidine

Aqueous

solution, pH 4.0,

25°C

Hydrolysis rate

≤10%
> 1 year [3]

Various

Sulfonamides

Aqueous

solution, pH 9.0,

25°C

Hydrolytically

stable
> 1 year [3]

Note: The table presents a summary of available data. The absence of a value indicates it was

not reported in the cited source.

The data indicates that the rate of sulfamide hydrolysis is highly dependent on the structure of

the molecule and the pH of the solution. For instance, N-phenylsulfamic acid hydrolyzes

significantly faster than N,N'-diphenylsulfamide under acidic conditions[2]. Many sulfonamides

are found to be hydrolytically stable, particularly at neutral to alkaline pH, with half-lives

exceeding one year[3]. The hydrolysis of N-neopentyl sulfamate is extremely slow under

neutral conditions at room temperature[1].

Experimental Protocols for Kinetic Studies
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Detailed experimental protocols are crucial for obtaining reliable kinetic data. The following

sections outline methodologies for studying sulfamide reaction kinetics, with a focus on

hydrolysis.

General Protocol for Monitoring Sulfamide Hydrolysis
A common method for studying the kinetics of sulfamide hydrolysis involves monitoring the

disappearance of the reactant or the appearance of a product over time using analytical

techniques like High-Performance Liquid Chromatography (HPLC).

Materials:

Sulfamide of interest

Buffer solutions of desired pH

High-purity water

Acetonitrile (HPLC grade)

HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

Prepare a stock solution of the sulfamide in a suitable solvent.

Initiate the hydrolysis reaction by adding a known amount of the stock solution to a pre-

heated buffer solution of the desired pH in a reaction vessel.

At specific time intervals, withdraw aliquots from the reaction mixture.

Quench the reaction in the aliquots, if necessary (e.g., by rapid cooling or addition of a

quenching agent).

Analyze the samples by HPLC to determine the concentration of the sulfamide and/or its

hydrolysis products.
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Plot the concentration of the sulfamide versus time and fit the data to an appropriate rate law

to determine the rate constant.

NMR Spectroscopy for Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for

monitoring reaction kinetics in situ.

Materials:

NMR tube

Deuterated solvent compatible with the reaction

NMR spectrometer

Procedure:

Dissolve the sulfamide and any other reactants in the deuterated solvent directly in the NMR

tube.

Acquire an initial NMR spectrum to serve as the time-zero point.

Initiate the reaction (e.g., by adding a catalyst or changing the temperature).

Acquire a series of NMR spectra at regular time intervals.

Integrate the signals corresponding to the reactant and product(s) in each spectrum.

Plot the integral values as a function of time to obtain the kinetic profile and calculate the rate

constant.

Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is essential for interpreting kinetic data and

predicting reactivity.

Sulfamide Hydrolysis Pathway
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The hydrolysis of sulfamides can proceed via several pathways, with the specific mechanism

depending on the substrate and reaction conditions. A general representation of the S-N bond

cleavage, a common hydrolysis pathway, is depicted below.

R-NH-SO2-NH-R'

[Transition State/Intermediate]

Nucleophilic attack

H2O

R-NH2 + R'-NH-SO3HBond cleavage

Click to download full resolution via product page

Caption: General pathway for S-N bond cleavage in sulfamide hydrolysis.

Conclusion
While "Sulfamide, tetramethyl-" is a structurally simple molecule, detailed kinetic studies on

its reactions are conspicuously absent from the scientific literature. This presents an

opportunity for future research to quantify its reactivity and establish its kinetic profile. In

contrast, studies on the hydrolysis of other sulfamides reveal that their stability is highly

influenced by their chemical structure and the surrounding environment, particularly pH. The

experimental protocols and mechanistic insights provided in this guide offer a framework for

conducting such kinetic investigations, which are crucial for applications in drug development,

materials science, and environmental chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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